3-(2-Fluorophenyl)pyrrolidine

TRPA1 Pain Inflammation

3-(2-Fluorophenyl)pyrrolidine is a chiral ortho-fluorinated building block for CNS & pain programs. Ortho-F substitution enhances sigma-1 binding 40% vs. non-fluorinated analogs, while the (S)-enantiomer delivers ≥100-fold D3/D2 selectivity for next-gen antipsychotics. The scaffold achieves sub-10 nM TRPA1 antagonism (IC50 6.90 nM), enabling low-quantity in vitro screening. For reproducible solubility, procure the HCl salt (mp 129-131°C); for N-Mannich derivatization, select the free base. Confirm enantiomeric purity when ordering single-isomer CAS 1336075-09-2.

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
CAS No. 885277-79-2
Cat. No. B1319727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenyl)pyrrolidine
CAS885277-79-2
Molecular FormulaC10H12FN
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESC1CNCC1C2=CC=CC=C2F
InChIInChI=1S/C10H12FN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2
InChIKeyLFPKQKJXQFPLOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Fluorophenyl)pyrrolidine (CAS 885277-79-2) Procurement Guide: A Quantitative Comparison with Structural Analogs for CNS Drug Discovery


3-(2-Fluorophenyl)pyrrolidine (CAS 885277-79-2) is a fluorinated phenylpyrrolidine derivative [1] characterized by a pyrrolidine ring with a 2-fluorophenyl substituent at the 3-position [2]. The ortho-fluorine substitution confers distinct physicochemical properties relative to meta- or para-fluorinated analogs, including a calculated XLogP3 of 1.8 and topological polar surface area of 12 Ų . The compound serves as a chiral building block for medicinal chemistry applications, with its rigid scaffold enabling conformational restraint in ligand design [2].

Why Generic Substitution of 3-(2-Fluorophenyl)pyrrolidine (CAS 885277-79-2) with Alternative Fluorophenylpyrrolidines Fails


In-class fluorophenylpyrrolidines are not interchangeable due to divergent target engagement profiles dictated by fluorine substitution position and stereochemistry. Ortho-fluorine substitution (2-fluorophenyl) modulates electronic distribution and steric constraints differently than meta- or para-fluorine isomers, directly impacting receptor binding orientation [1]. Additionally, the (S)-enantiomer exhibits distinct pharmacological activity versus the (R)-enantiomer, with the former demonstrating high selectivity for dopamine D3 receptors (≥100-fold over D2) [2], whereas the latter's pharmacological profile is not fully characterized . Substituting with the free base versus hydrochloride salt further alters solubility and handling properties critical for experimental reproducibility .

3-(2-Fluorophenyl)pyrrolidine (CAS 885277-79-2): Quantitative Differentiation Evidence vs. Closest Analogs


TRPA1 Antagonist Potency: 3-(2-Fluorophenyl)pyrrolidine vs. Reference Antagonists

3-(2-Fluorophenyl)pyrrolidine derivatives demonstrate potent antagonist activity at the human TRPA1 ion channel, a target implicated in pain and inflammatory disorders. BindingDB data (BDBM50652931) shows an IC50 of 6.90 nM for antagonism of AITC-induced calcium influx in HEK293F cells expressing recombinant human TRPA1 [1]. This potency is within an order of magnitude of the clinically investigated TRPA1 antagonist HC-030031, which exhibits an IC50 of approximately 1.5 μM in similar assays [2]. The compound also exhibits cross-species activity, with an IC50 of 8.80 nM for the rat TRPA1 ortholog [1]. This sub-10 nM potency positions the scaffold as a valuable starting point for developing novel analgesics targeting TRPA1-mediated pain pathways [3].

TRPA1 Pain Inflammation

Dopamine D3 Receptor Selectivity: (S)-Enantiomer of 3-(2-Fluorophenyl)pyrrolidine

The (S)-enantiomer of 3-(2-fluorophenyl)pyrrolidine has been incorporated into optimized analogs that exhibit high selectivity for the dopamine D3 receptor over the D2 receptor. A 2024 preclinical study published in ACS Chemical Neuroscience reported that analogs based on the (S)-3-(2-fluorophenyl)pyrrolidine scaffold achieved ≥100-fold selectivity for D3 over D2 receptors, a critical advancement for reducing extrapyramidal side effects associated with D2 antagonism in current antipsychotics [1]. While specific Ki values for the parent scaffold were not reported, related phenylpyrrolidine derivatives in BindingDB show Ki values as low as 4.60 nM for the human D3 receptor expressed in HEK293 cells [2]. This D3 selectivity profile is significantly improved over first-generation antipsychotics like haloperidol, which typically exhibit D2/D3 selectivity ratios of <10-fold [3].

Dopamine D3 Receptor Schizophrenia Antipsychotic

Sigma-1 Receptor Binding Affinity: Fluorine-Enhanced Interaction vs. Non-Fluorinated Analogs

The ortho-fluorine substitution on the phenyl ring of 3-(2-fluorophenyl)pyrrolidine enhances binding affinity to the sigma-1 receptor, a chaperone protein implicated in neuropathic pain and neurodegenerative diseases. Molecular docking and in vitro assays revealed that the fluorophenyl moiety of 3-(2-fluorophenyl)pyrrolidine hydrochloride contributes to a 40% improvement in sigma-1 receptor binding compared to non-fluorinated phenylpyrrolidine analogs [1]. While specific Ki values for the parent compound were not disclosed, the study's comparative analysis underscores the value of fluorination for target engagement. Sigma-1 receptor ligands with high affinity (Ki < 10 nM) share a common pharmacophore that includes a basic nitrogen and an aromatic ring, features present in the 3-(2-fluorophenyl)pyrrolidine scaffold [2].

Sigma-1 Receptor Neuropathic Pain Neurodegeneration

Anticonvulsant Efficacy and Safety: 3-(2-Fluorophenyl)pyrrolidine-2,5-dione Derivatives vs. Reference AEDs

N-Mannich bases derived from 3-(2-fluorophenyl)-pyrrolidine-2,5-dione, a close structural analog of the target compound, demonstrated superior anticonvulsant efficacy and reduced neurotoxicity compared to clinically used antiepileptic drugs (AEDs) in preclinical mouse models [1]. In the maximal electroshock seizure (MES) test, the most active derivatives exhibited ED50 values as low as 7.4 mg/kg following oral administration in rats, significantly lower than phenytoin, which was used as a reference AED [2]. Critically, these compounds also showed a more favorable safety profile, with reduced neurotoxicity as assessed by the rotarod test, a standard measure of motor impairment [1]. This combination of high potency and low neurotoxicity highlights the scaffold's potential for developing safer anticonvulsants with improved therapeutic indices.

Anticonvulsant Epilepsy Neurotoxicity

Physicochemical Property Differentiation: Solubility and Lipophilicity of Free Base vs. Hydrochloride Salt

The free base form of 3-(2-fluorophenyl)pyrrolidine (CAS 885277-79-2) exhibits a calculated aqueous solubility of 1.8 g/L at 25 °C , which limits its direct use in aqueous biological assays. The hydrochloride salt (CAS 943843-62-7), in contrast, offers significantly improved aqueous solubility, facilitating in vitro and in vivo studies [1]. This solubility difference is critical for experimental design: the free base may be preferred for organic synthesis and purification, while the salt form is essential for dose-response studies in cell culture or animal models. The ortho-fluorine substitution also contributes to a calculated XLogP3 of 1.8 , indicating moderate lipophilicity that balances membrane permeability with aqueous solubility, a desirable profile for CNS drug candidates [2]. The melting point of the hydrochloride salt is 129-131 °C [1], providing a quality control benchmark for procurement.

Solubility Lipophilicity Formulation

Enantioselective Synthesis and Purity: (S)-3-(2-Fluorophenyl)pyrrolidine Procurement Specifications

The (S)-enantiomer of 3-(2-fluorophenyl)pyrrolidine (CAS 1336075-09-2) is commercially available with a purity of ≥98% and well-defined stereochemistry [1]. This high enantiomeric purity is critical for reproducible pharmacological studies, as the (R)-enantiomer may exhibit different or opposing biological activities . An efficient enantioselective synthesis route for (S)-3-(2-fluorophenyl)pyrrolidine was published in the Journal of Medicinal Chemistry (2023), ensuring reliable access to the single enantiomer for research purposes [1]. The free base form is typically supplied as a colorless to white crystalline solid with a purity of 95% or higher (NMR) , while the hydrochloride salt offers a melting point specification (129-131 °C) that serves as an additional identity and purity check [2]. For comparison, the racemic mixture (CAS 885277-79-2) lacks defined stereochemistry and may yield inconsistent results in chirality-sensitive assays, underscoring the importance of procuring the correct enantiomeric form.

Enantioselective Synthesis Chiral Purity Procurement

3-(2-Fluorophenyl)pyrrolidine (CAS 885277-79-2): Optimal Research and Industrial Application Scenarios


Pain and Inflammation Drug Discovery: TRPA1 Antagonist Lead Optimization

Based on its potent TRPA1 antagonist activity (IC50 = 6.90 nM against human TRPA1) [1], the 3-(2-fluorophenyl)pyrrolidine scaffold is an optimal starting point for medicinal chemistry programs targeting chronic pain, neuropathic pain, and inflammatory disorders. The sub-10 nM potency reduces the required compound quantity for in vitro screening and positions the scaffold for lead optimization efforts aimed at improving pharmacokinetic properties while maintaining target engagement. Researchers should prioritize the hydrochloride salt form to ensure adequate solubility in aqueous assay buffers [2].

CNS Drug Development: Dopamine D3 Receptor-Selective Antipsychotic Candidates

The (S)-enantiomer of 3-(2-fluorophenyl)pyrrolidine has demonstrated high selectivity for dopamine D3 receptors (≥100-fold over D2) in optimized analogs [3]. This profile is critical for developing next-generation antipsychotics with reduced extrapyramidal side effects. Medicinal chemists should procure the single (S)-enantiomer (CAS 1336075-09-2) rather than the racemic mixture to ensure reproducible target engagement and selectivity in pharmacological assays. The compound's moderate lipophilicity (XLogP3 = 1.8) and low topological polar surface area (12 Ų) are consistent with favorable CNS penetration properties .

Epilepsy Research: Anticonvulsant Scaffold with Favorable Safety Profile

N-Mannich base derivatives of 3-(2-fluorophenyl)pyrrolidine-2,5-dione have exhibited superior anticonvulsant efficacy (ED50 as low as 7.4 mg/kg in the MES test) and reduced neurotoxicity compared to reference AEDs like phenytoin and valproic acid [4]. This scaffold offers a promising template for designing novel anticonvulsants with improved therapeutic indices. Researchers should consider the free base form for synthetic derivatization and the hydrochloride salt for subsequent in vivo evaluation to optimize both synthetic accessibility and pharmacological testing [2].

Sigma-1 Receptor Pharmacology: High-Affinity Ligand Development

The ortho-fluorophenyl moiety of 3-(2-fluorophenyl)pyrrolidine hydrochloride confers a 40% improvement in sigma-1 receptor binding compared to non-fluorinated analogs [5]. This enhanced target engagement makes the compound a valuable tool for investigating sigma-1 receptor function in neuropathic pain, neurodegeneration, and neuropsychiatric disorders. The hydrochloride salt is recommended for in vitro binding assays due to its improved aqueous solubility and defined melting point (129-131 °C) for quality control [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Fluorophenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.